molecular formula C13H14O2 B2759782 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1824312-63-1

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2759782
CAS No.: 1824312-63-1
M. Wt: 202.253
InChI Key: ACQJDUYIUBGAFJ-UHFFFAOYSA-N
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Description

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid: is an organic compound with the molecular formula C₁₃H₁₄O₂ It is a derivative of bicyclo[111]pentane, a highly strained bicyclic hydrocarbon The compound features a p-tolyl group (a benzene ring with a methyl group) attached to the bicyclo[111]pentane core, which is further functionalized with a carboxylic acid group

Scientific Research Applications

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for photochemical reactions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Reduced forms like alcohols and aldehydes.

    Substitution: Substituted derivatives with various functional groups on the p-tolyl ring.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced properties.

Properties

IUPAC Name

3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQJDUYIUBGAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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